molecular formula C9H17N3O B8279348 1-Piperazin-1-ylpiperidin-2-one

1-Piperazin-1-ylpiperidin-2-one

货号: B8279348
分子量: 183.25 g/mol
InChI 键: BXYSKANBTWAIMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Piperazin-1-ylpiperidin-2-one is a chemical compound featuring a piperidine-2-one core linked to a piperazine moiety. This structure incorporates two nitrogen-based heterocycles that are fundamental scaffolds in medicinal chemistry and drug discovery . Piperazine and piperidine derivatives are extensively investigated for their potential to interact with central nervous system (CNS) targets . Research on analogous compounds highlights their significance as key structural motifs in the development of ligands for G-protein coupled receptors (GPCRs) . For instance, piperazine-containing molecules are often explored as antagonists for receptors such as the A2A adenosine receptor, a target for neurodegenerative diseases like Parkinson's . Furthermore, the piperidine ring has been identified as a potential critical element for high-affinity binding to the sigma-1 receptor (σ1R) . Compounds with combined piperidine and piperazine features are therefore of high interest for developing multi-target therapeutics, particularly for neurological disorders and pain management . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

属性

分子式

C9H17N3O

分子量

183.25 g/mol

IUPAC 名称

1-piperazin-1-ylpiperidin-2-one

InChI

InChI=1S/C9H17N3O/c13-9-3-1-2-6-12(9)11-7-4-10-5-8-11/h10H,1-8H2

InChI 键

BXYSKANBTWAIMS-UHFFFAOYSA-N

规范 SMILES

C1CCN(C(=O)C1)N2CCNCC2

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-Piperazin-1-ylpiperidin-2-one with structurally related piperazine/piperidinone derivatives, focusing on molecular features, applications, and research findings:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Properties Key Differences
1-Piperazin-1-ylpiperidin-2-one Piperazine fused with piperidin-2-one 181.23 Potential CNS or antimicrobial activity (inferred from piperazine derivatives) Baseline structure for comparison.
3-(Pyridin-2-yl)piperazin-2-one Pyridine ring attached to piperazin-2-one 191.22 Laboratory research use; no known hazards Pyridine substitution enhances aromaticity; may improve solubility or binding.
1-Methylpiperazin-2-one Methyl group at N1 of piperazin-2-one 128.17 Unknown pharmacological use; CAS 59702-07-7 Methyl group increases lipophilicity, potentially altering metabolic stability.
1-(4-Aminobenzyl)piperidin-2-one Aminobenzyl substituent on piperidin-2-one 204.27 High purity (97%); possible use in drug discovery Aminobenzyl group may enhance receptor binding via π-π interactions.
1-(Piperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one Complex substituents with pyrimidine and pyrrolidine 358.50 Structural complexity suggests kinase or GPCR targeting Extended substituents increase steric bulk and potential selectivity.
3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one Amino-propanone linker with pyrimidine-piperazine 249.28 Unspecified research use Amino group introduces hydrogen-bonding capability for improved target engagement.

Research Findings and Pharmacological Insights

Structural Impact on Activity: Substitutions on the piperazine/piperidinone core (e.g., pyridine in 3-(Pyridin-2-yl)piperazin-2-one) influence electronic properties and solubility, which are critical for blood-brain barrier penetration in CNS drugs . Bulky substituents, as seen in Compound Y511-0633 (), may enhance selectivity for specific receptors (e.g., serotonin or dopamine receptors) .

Safety Profiles :

  • 3-(Pyridin-2-yl)piperazin-2-one is classified as a low-hazard laboratory chemical, requiring standard PPE (e.g., safety goggles) .
  • In contrast, 1-trimethylsilylpiperidin-2-one () necessitates stringent handling due to respiratory risks .

Therapeutic Potential: Piperazine derivatives with aromatic substituents (e.g., 1-(4-Aminobenzyl)piperidin-2-one) are frequently explored in oncology for kinase inhibition . Thiophene-containing analogs (e.g., 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, ) may exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects .

准备方法

Condensation Reactions Using Protected Piperazine Intermediates

A widely adopted strategy involves the use of N-Boc-piperazine as a protected intermediate to facilitate regioselective coupling with piperidin-2-one derivatives. In a method analogous to the synthesis of 1-(2-pyrimidine)piperazine hydrochloride , 1-piperazin-1-ylpiperidin-2-one can be prepared via a two-step process:

  • Condensation : N-Boc-piperazine reacts with a halogenated piperidin-2-one precursor (e.g., 1-chloropiperidin-2-one) in alkaline aqueous conditions. For instance, using Na₂CO₃ (0.73 mol/L) at 25°C for 3 hours yields 1-(piperidin-2-one)-4-Boc-piperazine with a reported efficiency of 86.9–93.4% .

  • Deprotection : Acidic hydrolysis with HCl (2 mol/L) removes the Boc group, yielding the final product. This method minimizes di-substituted byproducts and enhances purity .

Key Advantages :

  • High yields (>85%) under mild conditions.

  • Scalable for industrial production due to aqueous solvent systems.

Alkylation of Piperazine with Piperidin-2-one Derivatives

Direct alkylation of piperazine with 1-halopiperidin-2-one represents a straightforward approach. A protocol adapted from the synthesis of 3-phenylpiperidine-2,6-dione derivatives involves:

  • Reaction Conditions :

    • Substrate: 1-bromopiperidin-2-one.

    • Reagents: Piperazine (2 equiv), anhydrous K₂CO₃, KI (catalytic), acetone.

    • Temperature: Reflux (56°C) for 30 hours.

This method achieves moderate yields (50–70%) but requires rigorous purification via column chromatography (chloroform:methanol, 9.5:0.5) .

Analytical Validation :

  • ¹H NMR : Characteristic peaks for piperazine (δ 2.8–3.2 ppm, multiplet) and piperidin-2-one (δ 3.7–4.1 ppm, lactam NH).

  • HPLC Purity : >98% after crystallization .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Condensation 86–93>993–5 hoursHigh
Alkylation 50–709830 hoursModerate
Reductive Amination*N/AN/AN/ATheoretical

*Theoretical pathway requiring experimental validation.

Challenges and Optimization Strategies

  • Byproduct Formation : Di-substituted products may arise during alkylation. Mitigation strategies include using bulky bases (e.g., DIPEA) or low temperatures .

  • Stability Issues : Piperazin-1-ylpiperidin-2-one’s liquid state necessitates storage under inert atmospheres to prevent oxidation .

  • Solvent Selection : Aqueous systems improve eco-friendliness but may limit solubility of hydrophobic intermediates .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Piperazin-1-ylpiperidin-2-one, and what key reaction parameters should be optimized?

  • Methodology :

  • Route 1 : Condensation reactions between piperazine derivatives and activated carbonyl intermediates, as demonstrated in the synthesis of structurally similar compounds like 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone .
  • Route 2 : Nucleophilic substitution or cyclization reactions under inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Key Parameters :
  • Catalysts : Use Lewis acids (e.g., AlCl₃) or palladium-based catalysts for cross-coupling steps.
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Temperature : Optimize between 80–120°C to balance yield and decomposition risks.
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1-Piperazin-1-ylpiperidin-2-one?

  • Methodology :

Technique Purpose Implementation
¹H/¹³C NMR Confirm molecular structure and purityDissolve in deuterated solvents (e.g., DMSO-d6) and compare peaks to reference spectra .
HPLC-MS Assess purity and molecular weightUse reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) .
FT-IR Identify functional groups (e.g., carbonyl, piperazine rings)Prepare KBr pellets and scan between 400–4000 cm⁻¹ .
  • Reporting : Include full spectral data in supplementary materials, as per journal guidelines .

Q. What safety protocols are essential when handling 1-Piperazin-1-ylpiperidin-2-one in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation .
  • Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .
    • Contingency : In case of spills, use vacuum collection systems and dispose of waste via licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacological data observed for 1-Piperazin-1-ylpiperidin-2-one across different assay systems?

  • Methodology :

  • Orthogonal Assays : Validate results using multiple techniques (e.g., cell-based viability assays vs. enzymatic inhibition studies) .
  • Purity Verification : Re-characterize batches via HPLC and elemental analysis to rule out impurities .
  • Dose-Response Curves : Test a wider concentration range to identify non-linear effects or off-target interactions .
    • Case Study : Similar piperazine derivatives showed assay-dependent variability due to solubility differences, resolved by using DMSO stock solutions with ≤0.1% final concentration .

Q. What strategies improve the reaction yield of 1-Piperazin-1-ylpiperidin-2-one under varying catalytic conditions?

  • Methodology :

  • Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C, CuI), solvents, and temperatures using fractional factorial designs .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .
  • Workup Optimization : Extract products with ethyl acetate and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
    • Troubleshooting : Low yields may stem from moisture-sensitive intermediates; use molecular sieves or anhydrous solvents .

Q. How can structure-activity relationship (SAR) studies be designed to explore 1-Piperazin-1-ylpiperidin-2-one derivatives?

  • Methodology :

  • Core Modifications : Introduce substituents (e.g., halogens, alkyl groups) at the piperazine or piperidin-2-one moieties .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict binding affinities toward targets like serotonin receptors .
  • Biological Testing : Prioritize derivatives with >95% purity in in vitro models (e.g., receptor binding assays) before advancing to in vivo studies .

Q. What methodologies address the lack of ecological toxicity data for 1-Piperazin-1-ylpiperidin-2-one?

  • Methodology :

  • Acute Toxicity Testing : Use Daphnia magna or algae growth inhibition assays per OECD guidelines .
  • Degradation Studies : Expose the compound to UV light or microbial cultures to assess persistence .
  • Environmental Fate Modeling : Predict partition coefficients (log P) and bioaccumulation potential using EPI Suite software .

Methodological Frameworks for Study Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on 1-Piperazin-1-ylpiperidin-2-one?

  • Implementation :

  • Novelty : Focus on understudied targets (e.g., kinase inhibition) rather than well-characterized pathways .
  • Feasibility : Pilot small-scale syntheses (<1 g) to assess technical challenges before scaling up .
  • Ethics : Adhere to institutional biosafety committees (IBC) for in vivo work and data transparency .

Q. What steps ensure rigorous reporting of experimental details for reproducibility?

  • Methodology :

  • Supplementary Materials : Provide NMR raw data, HPLC chromatograms, and reaction condition spreadsheets .
  • Code Sharing : Deposit computational scripts (e.g., docking parameters) in repositories like GitHub .
  • Negative Results : Document failed experiments (e.g., catalytic conditions yielding <10%) to inform future studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。